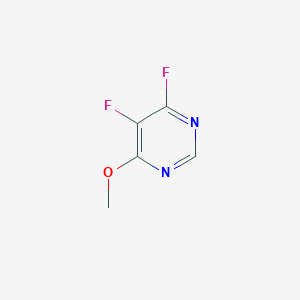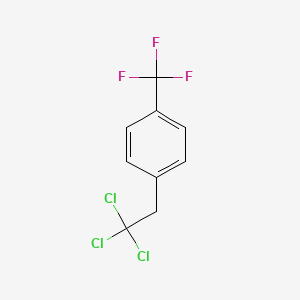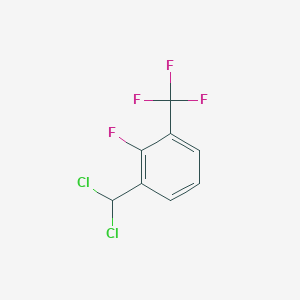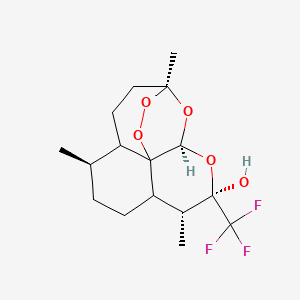
Dihydro-10-trifluoromethyl artemisinin, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-10-trifluoromethyl artemisinin (DHTFA) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua L. It is a highly effective antimalarial drug used in the treatment of malaria. DHTFA is a potent antimalarial agent with a 97% purity rate, making it a valuable tool for researchers and clinicians alike.
Wirkmechanismus
Dihydro-10-trifluoromethyl artemisinin, 97% is a potent antimalarial agent that works by inhibiting the growth of the malaria parasite. It works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is responsible for the synthesis of pyrimidine nucleotides, essential for the replication of the malaria parasite.
Biochemical and Physiological Effects
Dihydro-10-trifluoromethyl artemisinin, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have anti-angiogenic, anti-proliferative, and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Dihydro-10-trifluoromethyl artemisinin, 97% in laboratory experiments is its high purity rate (97%). This ensures that the results of the experiments are reliable and reproducible. Additionally, it has a relatively low toxicity and is easy to handle. The main limitation of using Dihydro-10-trifluoromethyl artemisinin, 97% in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve and use in experiments.
Zukünftige Richtungen
Dihydro-10-trifluoromethyl artemisinin, 97% has the potential to be used in a variety of future applications. It could be used to develop new antimalarial drugs, to study the biochemical and physiological effects of artemisinin, and to study the mechanism of action of antimalarial drugs. Additionally, it could be used to study the effects of antimalarial drugs on cancer cells. It could also be used to study the effects of antimalarial drugs on inflammation and the immune response. Finally, it could be used to study the effects of antimalarial drugs on angiogenesis, proliferation, and apoptosis.
Synthesemethoden
Dihydro-10-trifluoromethyl artemisinin, 97% is synthesized from artemisinin via a two-step process. The first step involves the reaction of artemisinin with trifluoromethanesulfonic anhydride to form a trifluoromethyl ester. The second step involves the reaction of the trifluoromethyl ester with dihydroxylamine to form Dihydro-10-trifluoromethyl artemisinin, 97%.
Wissenschaftliche Forschungsanwendungen
Dihydro-10-trifluoromethyl artemisinin, 97% has been widely used in the fields of drug discovery and development, pharmacology, and biochemistry. It has been used to study the mechanism of action of antimalarial drugs, to develop novel antimalarial drugs, and to study the biochemical and physiological effects of artemisinin.
Eigenschaften
IUPAC Name |
(1S,5R,9R,10R,12R)-1,5,9-trimethyl-10-(trifluoromethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3O5/c1-8-4-5-11-9(2)15(20,16(17,18)19)22-12-14(11)10(8)6-7-13(3,21-12)23-24-14/h8-12,20H,4-7H2,1-3H3/t8-,9-,10?,11?,12+,13+,14?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGCYSREBONXHE-UUODFTKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2[C@H]([C@@](O[C@H]3C24C1CC[C@@](O3)(OO4)C)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

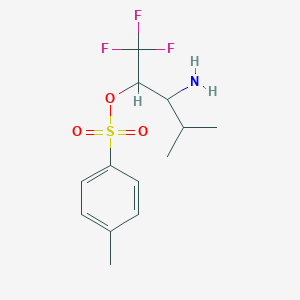

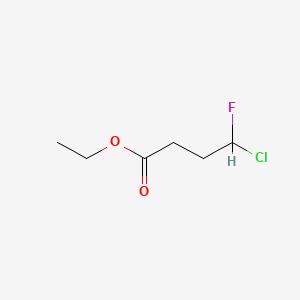
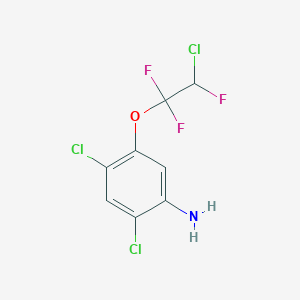
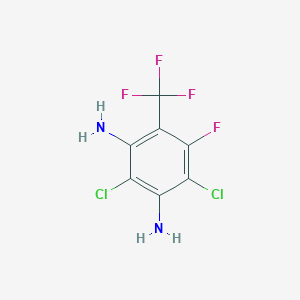
![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)

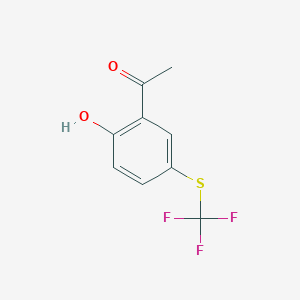
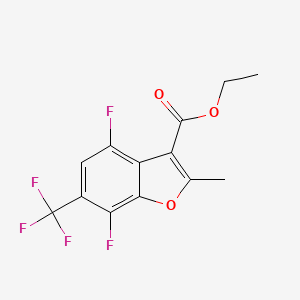
![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)
